molecular formula C7H7NO3 B047185 5-Hydroxy-6-methylpyridine-2-carboxylic acid CAS No. 121447-41-4

5-Hydroxy-6-methylpyridine-2-carboxylic acid

Cat. No. B047185
CAS RN: 121447-41-4
M. Wt: 153.14 g/mol
InChI Key: KJGJZYTUFVQTNN-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylpyridine-2-carboxylic acid is a derivative of pyridine . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products .


Synthesis Analysis

The synthesis of 5-Hydroxy-6-methylpyridine-2-carboxylic acid involves several steps. The process starts with 2-amino-5-methylpyridine, which is treated with an aqueous solution of sodium nitrite at a temperature of 0-5°C . The reaction mixture is then heated to 95°C for 15 minutes. After cooling to room temperature, a 50% w/w aqueous sodium hydroxide solution is added until a pH of 6.5-7.0 is achieved .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-6-methylpyridine-2-carboxylic acid is C7H7NO2 . The molecular weight is 137.14 . The structure includes a pyridine ring with a hydroxy group at the 5th position and a methyl group at the 6th position .


Chemical Reactions Analysis

5-Hydroxy-6-methylpyridine-2-carboxylic acid reacts with carboxylic acids RCOOH to give an equilibrium mixture of products . It also plays a role in the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD+ .


Physical And Chemical Properties Analysis

5-Hydroxy-6-methylpyridine-2-carboxylic acid is a solid substance . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

5-Hydroxy-6-methylpyridine-2-carboxylic acid is utilized in organic synthesis as a versatile building block. Its structure allows for various chemical reactions, including substitution, elimination, and coupling, making it a valuable compound for creating complex organic molecules .

Nanotechnology

In nanotechnology, carboxylic acids like 5-Hydroxy-6-methylpyridine-2-carboxylic acid are used as surface modifiers. They help in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which are essential in developing advanced nanomaterials .

Polymers

This compound finds applications in the field of polymers, where it can act as a monomer, additive, or catalyst. Its inclusion in polymer chains can enhance the material properties, such as thermal stability and mechanical strength .

Pharmaceuticals

5-Hydroxy-6-methylpyridine-2-carboxylic acid is significant in pharmaceuticals, where it’s used as an intermediate in the synthesis of various drugs. Its derivatives are explored for their potential as inhibitors of enzymes or receptors, contributing to the development of new medications .

Agrochemicals

The compound’s derivatives are also investigated for use in agrochemicals. They may serve as intermediates in synthesizing pesticides or herbicides, aiding in crop protection and yield improvement .

Dyestuffs

In the production of dyestuffs, 5-Hydroxy-6-methylpyridine-2-carboxylic acid can be used as an intermediate. It contributes to the synthesis of complex dyes that are used in various industries, from textiles to inks .

Medicinal Chemistry

It plays a role in medicinal chemistry, particularly in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine scaffold is crucial in the development of these inhibitors .

Green Chemistry

Lastly, its use in green chemistry is notable, where it’s involved in reactions that aim to reduce waste and increase safety and efficiency in chemical processes .

Safety and Hazards

5-Hydroxy-6-methylpyridine-2-carboxylic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

properties

IUPAC Name

5-hydroxy-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJZYTUFVQTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300077
Record name 5-Hydroxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methylpyridine-2-carboxylic acid

CAS RN

121447-41-4
Record name 5-Hydroxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-methoxy-6-methyl-pyridine-2-carboxylic acid (53 mg, 0.32 mmol) and hydrogen iodide (2.06 mL of 57% w/v, 9.20 mmol) was heated at reflux for 4 hours. The reaction was cooled to room temperature before water (3 mL) was added. Na2SO3 was added to decolorize the reaction. The aqueous layer was decanted and the pH was adjusted to 3-4 using 2 M HCl. The product was extracted using ethyl acetate (7×5 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield 5-hydroxy-6-methylpicolinic acid. ESI-MS m/z calc. 153.0, found 154.1 (M+1)+; Retention time: 0.21 minutes (3 min run).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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